molecular formula C40H35N7O8 B6299892 Fmoc-pna-g(bhoc)-oh CAS No. 186046-83-3

Fmoc-pna-g(bhoc)-oh

Cat. No.: B6299892
CAS No.: 186046-83-3
M. Wt: 741.7 g/mol
InChI Key: ZNHVLNAONKUINW-UHFFFAOYSA-N
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Description

The compound “fluorenylmethyloxycarbonyl-protected peptide nucleic acid-glycine (benzhydryloxycarbonyl)-hydroxyl” is a derivative of peptide nucleic acids. Peptide nucleic acids are synthetic analogs of DNA and RNA, which have a peptide-like backbone instead of the sugar-phosphate backbone found in natural nucleic acids. This modification provides peptide nucleic acids with increased stability and binding affinity to complementary DNA or RNA sequences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorenylmethyloxycarbonyl-protected peptide nucleic acid-glycine (benzhydryloxycarbonyl)-hydroxyl typically involves solid-phase synthesis. The process begins with the attachment of the first monomer to a solid support, followed by the sequential addition of protected monomers. The fluorenylmethyloxycarbonyl group is used to protect the amino group, while the benzhydryloxycarbonyl group protects the nucleobase functionalities.

Industrial Production Methods

Industrial production of fluorenylmethyloxycarbonyl-protected peptide nucleic acid-glycine (benzhydryloxycarbonyl)-hydroxyl follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and microwave-assisted synthesis are often employed to increase efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nucleobase functionalities.

    Reduction: Reduction reactions can occur at the peptide backbone or nucleobase functionalities.

    Substitution: Substitution reactions are common, especially during the synthesis process when protecting groups are added or removed.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the desired peptide nucleic acid oligomers with specific sequences and functionalities, depending on the intended application .

Scientific Research Applications

Chemistry

In chemistry, fluorenylmethyloxycarbonyl-protected peptide nucleic acid-glycine (benzhydryloxycarbonyl)-hydroxyl is used as a building block for the synthesis of peptide nucleic acid oligomers. These oligomers are employed in various chemical studies, including the investigation of nucleic acid interactions and the development of new synthetic methodologies .

Biology

In biology, peptide nucleic acids are used as probes for detecting specific DNA or RNA sequences. They are also utilized in antisense and antigene therapies, where they bind to target nucleic acids and inhibit their function .

Medicine

They can be used to detect genetic mutations, monitor gene expression, and develop targeted therapies for genetic diseases .

Industry

In the industrial sector, peptide nucleic acids are used in the development of biosensors, nanotechnology, and materials science. Their stability and binding properties make them suitable for various applications, including the creation of nanostructures and the development of new materials .

Mechanism of Action

The mechanism of action of fluorenylmethyloxycarbonyl-protected peptide nucleic acid-glycine (benzhydryloxycarbonyl)-hydroxyl involves its ability to bind to complementary DNA or RNA sequences. The peptide nucleic acid backbone provides increased stability and resistance to enzymatic degradation, allowing for strong and specific binding to target nucleic acids. This binding can inhibit the function of the target nucleic acid, making it useful in antisense and antigene therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fluorenylmethyloxycarbonyl-protected peptide nucleic acid-glycine (benzhydryloxycarbonyl)-hydroxyl is unique due to its combination of fluorenylmethyloxycarbonyl and benzhydryloxycarbonyl protecting groups. This combination provides increased stability and ease of synthesis compared to other protecting groups .

Properties

IUPAC Name

2-[[2-[2-(benzhydryloxycarbonylamino)-6-oxo-1H-purin-9-yl]acetyl]-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H35N7O8/c48-32(46(22-33(49)50)20-19-41-39(52)54-23-31-29-17-9-7-15-27(29)28-16-8-10-18-30(28)31)21-47-24-42-34-36(47)43-38(44-37(34)51)45-40(53)55-35(25-11-3-1-4-12-25)26-13-5-2-6-14-26/h1-18,24,31,35H,19-23H2,(H,41,52)(H,49,50)(H2,43,44,45,51,53)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHVLNAONKUINW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NC3=NC4=C(C(=O)N3)N=CN4CC(=O)N(CCNC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H35N7O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301100917
Record name N-[2-[2-[[(Diphenylmethoxy)carbonyl]amino]-1,6-dihydro-6-oxo-9H-purin-9-yl]acetyl]-N-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301100917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

741.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186046-83-3
Record name N-[2-[2-[[(Diphenylmethoxy)carbonyl]amino]-1,6-dihydro-6-oxo-9H-purin-9-yl]acetyl]-N-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186046-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-[2-[[(Diphenylmethoxy)carbonyl]amino]-1,6-dihydro-6-oxo-9H-purin-9-yl]acetyl]-N-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301100917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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